1-(hydroxymethyl)-1,3-dihydro-2H-benzimidazol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-1,3-dihydro-2H-benzimidazol-2-one is a chemical compound with a unique structure that includes a benzimidazole ring substituted with a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(hydroxymethyl)-1,3-dihydro-2H-benzimidazol-2-one typically involves the reaction of benzimidazole with formaldehyde under basic conditions. The hydroxymethylation process can be carried out using aqueous formaldehyde (37-41%) in a basic medium. Alternatively, metal catalysts and paraformaldehyde can be employed to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Hydroxymethyl)-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under suitable conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzimidazole-2-carboxylic acid, while reduction can produce 1-methyl-1,3-dihydro-2H-benzimidazol-2-one.
Scientific Research Applications
1-(Hydroxymethyl)-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(hydroxymethyl)-1,3-dihydro-2H-benzimidazol-2-one exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, influencing the compound’s binding affinity and activity. Pathways involved may include inhibition or activation of specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Hydroxymethylfurfural: Known for its applications in the food industry and as a precursor for biofuels.
Methoxymethylfurfural: Similar structure but with a methoxy group instead of a hydroxymethyl group, used in various chemical syntheses.
Uniqueness: 1-(Hydroxymethyl)-1,3-dihydro-2H-benzimidazol-2-one is unique due to its benzimidazole core, which imparts specific chemical and biological properties not found in other hydroxymethyl-substituted compounds
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1H-benzimidazol-2-one |
InChI |
InChI=1S/C8H8N2O2/c11-5-10-7-4-2-1-3-6(7)9-8(10)12/h1-4,11H,5H2,(H,9,12) |
InChI Key |
LTYSLJOZKJMYBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.